(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
Description
(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-derived compound characterized by a Z-configuration benzylidene moiety substituted with a 3-methoxy group at the aromatic ring. Its core structure consists of a dihydrobenzofuran scaffold with a 3-oxo group and an acetoxy methyl ester at the 6-position.
Properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(3-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O6/c1-22-13-5-3-4-12(8-13)9-17-19(21)15-7-6-14(10-16(15)25-17)24-11-18(20)23-2/h3-10H,11H2,1-2H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZPUDIBQGMYJX-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin, a pigment responsible for color in the skin, hair, and eyes.
Mode of Action
The compound interacts with the active site of tyrosinase, inhibiting its activity. This interaction results in a decrease in the production of melanin.
Biochemical Pathways
The compound affects the melanin synthesis pathway. Under normal conditions, tyrosinase catalyzes the oxidation of tyrosine to DOPAquinone, a key step in melanin production. By inhibiting tyrosinase, the compound disrupts this pathway, leading to reduced melanin production.
Result of Action
The primary result of the compound’s action is the suppression of melanin production. This leads to a potential decrease in skin pigmentation, making the compound a promising candidate for the development of effective pharmacological and cosmetic agents for skin-whitening.
Action Environment
Environmental factors such as UV light can stimulate melanogenesis, increasing melanin production via tyrosinase activation. Therefore, the compound’s efficacy could be influenced by environmental factors like exposure to sunlight.
Biological Activity
(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound belonging to the class of benzofurans. Its unique structural features, including a methoxybenzylidene group and an acetate functional group, suggest significant potential for various biological activities. This article delves into the biological activity of this compound, examining its mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H18O6, with a molecular weight of approximately 354.358 g/mol. The compound features a benzofuran moiety, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18O6 |
| Molecular Weight | 354.358 g/mol |
| Functional Groups | Methoxy, Benzofuran |
| Solubility | Soluble in organic solvents |
Antioxidant Activity
Research indicates that compounds with benzofuran derivatives often exhibit significant antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Preliminary studies have suggested that this compound may act as an effective antioxidant due to its structural characteristics that enhance electron donation capabilities.
Anti-inflammatory Effects
The benzofuran structure is also associated with anti-inflammatory activity. Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The presence of the methoxy group in this compound may further enhance its anti-inflammatory potential by modulating inflammatory pathways.
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin production, and its inhibition is a target for skin-whitening agents. Analog studies involving related compounds have demonstrated potent tyrosinase inhibitory activity. For instance, certain analogs showed IC50 values significantly lower than that of kojic acid, a standard reference compound for tyrosinase inhibition. While specific IC50 data for this compound are not yet available in the literature, its structural similarity suggests potential efficacy in this regard .
Research Findings and Case Studies
- Cell Viability and Cytotoxicity : In studies assessing the cytotoxic effects of related analogs on B16F10 melanoma cells, compounds similar to this compound exhibited low cytotoxicity at concentrations below 20 µM over 48 hours . This suggests a favorable safety profile for potential therapeutic applications.
- Mechanistic Studies : Mechanistic investigations using Lineweaver–Burk plots have indicated that certain analogs bind tightly to the active site of mushroom tyrosinase, suggesting that this compound may similarly interact with this enzyme .
Scientific Research Applications
(Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that is characterized by a molecular structure including a benzofuran moiety and an ester functional group. It also features a methoxybenzylidene substituent, which contributes to its potential biological activity. The benzofuran ring system is known for various pharmacological properties, including anti-inflammatory and antioxidant effects.
Potential Applications
The unique properties of (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate suggest several applications:
- Medicinal Chemistry The compound can be used in the synthesis of various analogs with modified pharmacological activities.
- Development of Novel Therapeutics It can be used as a starting point for creating new drugs.
- Material Science The compound can be used in the creation of novel materials with specific properties.
Interaction Studies
Interaction studies are crucial for understanding how (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate interacts with biological targets. Preliminary studies may involve:
- Molecular docking to predict binding affinities with target proteins.
- In vitro assays to determine its effects on cellular processes.
Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzofuran | Contains a benzofuran ring | Antioxidant, anti-inflammatory |
| 3-Methoxyflavone | Flavonoid structure with methoxy group | Antimicrobial, anticancer |
| Coumarin Derivatives | Similar aromatic systems | Anticoagulant, antimicrobial |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ primarily in the substituents on the benzylidene ring. Key examples include derivatives with 3-fluoro, 4-tert-butyl, and 3-methylthiophen-2-yl groups.
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
†Predicted for fluorine’s electronegativity.
Substituent Effects on Physicochemical Properties
- 3-Methoxy group: The methoxy group is electron-donating, enhancing aromatic ring electron density. This may increase solubility in polar solvents compared to nonpolar substituents like tert-butyl .
- The lower XLogP3 (3.2 vs. ~3.5 for methoxy) suggests slightly higher hydrophilicity .
- 4-tert-Butyl group : The bulky tert-butyl substituent increases hydrophobicity (XLogP3 = 5.2) and steric hindrance, which could reduce binding affinity in biological systems but enhance membrane permeability .
- 3-Methylthiophen-2-yl group : The sulfur-containing thiophene ring introduces distinct electronic effects and may influence redox properties. The higher molecular weight (406.5 g/mol) and additional rotatable bonds (8 vs. 6) could affect conformational flexibility .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing (Z)-methyl 2-((2-(3-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a 3-methoxybenzaldehyde derivative with a benzofuran precursor (e.g., 6-hydroxy-3-oxo-2,3-dihydrobenzofuran) under acidic or basic conditions to form the benzylidene intermediate .
- Step 2 : Esterification of the hydroxyl group at the 6-position of the benzofuran core with methyl bromoacetate or chloroacetate, using a base like K₂CO₃ in anhydrous DMF or acetone .
- Critical Parameters :
- Temperature : 60–80°C for condensation; room temperature for esterification.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
- Catalysts : Piperidine or acetic acid for Knoevenagel condensation .
- Yield Optimization : Monitor reaction progress via TLC; purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How can the Z-configuration of the benzylidene double bond be confirmed?
- Methodological Answer :
- NMR Spectroscopy : The coupling constant () of the benzylidene protons in H NMR: indicates a trans (E) configuration, while suggests a cis (Z) configuration due to restricted rotation .
- NOESY/ROESY : Nuclear Overhauser effects between the methoxy group and benzofuran protons confirm spatial proximity in the Z-isomer .
- X-ray Crystallography : Definitive confirmation of stereochemistry if single crystals are obtainable .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- H and C NMR : Assign methoxy (), benzylidene olefinic protons (), and ester carbonyl () .
- IR Spectroscopy : Confirm ester C=O stretch () and benzofuran C-O-C () .
- Mass Spectrometry (HRMS) : Molecular ion peak matching the exact mass (e.g., , expected ) .
Advanced Research Questions
Q. How do substituents on the benzylidene moiety influence the compound’s reactivity and biological activity?
- Methodological Answer :
- Electronic Effects : Electron-donating groups (e.g., 3-methoxy) stabilize the benzylidene moiety via resonance, altering reactivity in nucleophilic additions or photochemical reactions .
- Biological Activity :
- Antimicrobial Assays : Compare MIC values against E. coli or S. aureus with analogs (e.g., chloro or nitro substituents) to establish structure-activity relationships (SAR) .
- Molecular Docking : Simulate interactions with target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) to identify key binding residues .
Q. What strategies mitigate side reactions during esterification or condensation steps?
- Methodological Answer :
- Competitive By-Product Analysis :
- Ester Hydrolysis : Minimize moisture by using anhydrous solvents and molecular sieves .
- Oxidation of Benzofuran Core : Conduct reactions under inert atmosphere (N₂/Ar) to prevent ketone oxidation .
- Reaction Monitoring : Use HPLC with a C18 column (acetonitrile/water mobile phase) to detect intermediates and optimize quenching times .
Q. How can computational methods predict the compound’s photophysical properties?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict UV-Vis absorption spectra (e.g., for transitions in benzylidene) .
- TD-DFT : Compare calculated excited-state energies with experimental data from fluorescence spectroscopy .
Q. What contradictions exist in reported biological activities of similar benzofuran derivatives, and how can they be resolved?
- Methodological Answer :
- Data Discrepancies : Conflicting IC₅₀ values for antiproliferative activity may arise from assay conditions (e.g., cell line variability, incubation time).
- Resolution Strategies :
- Standardized Protocols : Use NCI-60 cell lines and MTT assays with controlled DMSO concentrations (<0.1%) .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends in substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
